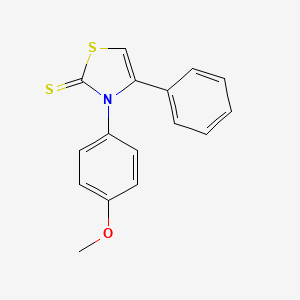

3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione, also known as MPTT, is a thiazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. MPTT has been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Applications De Recherche Scientifique

Corrosion Inhibition

One significant application of compounds related to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione is in corrosion inhibition. For instance, a study by Al-amiery et al. (2020) demonstrated that a related compound, 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, showed superior inhibition efficiency against corrosion of mild steel in a corrosive environment. This compound fits well with the Langmuir isotherm model in adsorption data (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Antimicrobial Activity

Compounds structurally similar to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione exhibit notable antimicrobial properties. Samelyuk and Kaplaushenko (2013) researched the antimicrobial activity of S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione, revealing that the introduction of a methoxyphenyl radical significantly enhances antimicrobial performance (Samelyuk & Kaplaushenko, 2013).

Radical Product Formation

Hartung et al. (2010) investigated the reactions between 5-(p-methoxyphenyl)-substituted 3-alkoxy-4-methylthiazole-2(3H)-thiones, yielding higher yields of alkoxyl radical products compared to other derivatives. This study highlights the potential of such compounds in synthesizing a new family of alkoxyl radical precursors (Hartung, Schur, Kempter, & Gottwald, 2010).

Spectroscopic Studies

A 2005 study by Hartung et al. focused on the UV/Vis spectra of N-methoxy-5-(p-methoxyphenyl)-4-methylthiazole-2(3H)-thione, showing ππ*-type transitions dominating the character. This suggests significant differences in electronic excitations compared to N-methoxypyridine-2(1H)-thione, which could be intensified by substituents like a p-methoxyphenyl group (Hartung et al., 2005).

Antifungal Drug Properties

Wu et al. (2019) synthesized novel Schiff bases related to 3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione, which demonstrated significant in vitro antifungal activities against plant fungi. This positions such compounds as promising in the field of antifungal drug development (Wu, Zhang, Qi, Ren, & Ma, 2019).

Molecular Docking Studies

Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, including 5-{[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The research involved molecular docking to investigate anti-cancer properties, showing potential as EGFR inhibitors (Karayel, 2021).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as 3-hydroxy-4-methoxyphenylacetic acid, are known to be metabolites of catechol amines .

Mode of Action

For instance, some indole derivatives have been reported to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s worth noting that 3-hydroxy-4-methoxyphenylacetic acid, a compound with a similar structure, is a metabolite of 3,4-dihydroxyphenylalanine (dopa) analogues as well as a metabolite of hydroxytyrosol .

Pharmacokinetics

Studies on similar compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid, have shown that these compounds undergo rapid but incomplete absorption, with an oral bioavailability of total radioactivity in the range of 4-23% .

Result of Action

Compounds with similar structures have been found to exhibit a variety of biological effects, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

It’s worth noting that the bioavailability and efficacy of similar compounds can be influenced by factors such as the presence of other compounds, ph levels, temperature, and the specific characteristics of the biological system in which they are present .

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c1-18-14-9-7-13(8-10-14)17-15(11-20-16(17)19)12-5-3-2-4-6-12/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEGPQUELBNHFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CSC2=S)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-4-phenylthiazole-2(3H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)

![N,N-Dimethyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2784207.png)

![N-[Cyano(oxolan-3-YL)methyl]-4-(2-methoxyphenyl)-3-methylbutanamide](/img/structure/B2784209.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)

![3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784214.png)